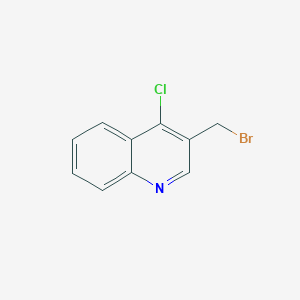
1,2,3,4-Tetrahydroquinolin-4-ylmethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2,3,4-Tetrahydroquinolin-4-ylmethanol is a chemical compound that belongs to the class of tetrahydroquinolines. These compounds are known for their diverse biological activities and are often used as intermediates in the synthesis of various pharmaceuticals and agrochemicals. The structure of this compound consists of a tetrahydroquinoline ring system with a hydroxymethyl group attached to the fourth carbon atom.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,2,3,4-Tetrahydroquinolin-4-ylmethanol can be synthesized through several methods. One common approach involves the hydrogenation of quinolines. For instance, selective hydrogenation of quinolines over a nitrogen-doped carbon-supported palladium catalyst can yield 1,2,3,4-tetrahydroquinolines under mild conditions . Another method involves the use of domino reactions, which are highly efficient and can produce the desired compound through a series of reduction, oxidation, and cyclization steps .
Industrial Production Methods
Industrial production of this compound typically involves large-scale hydrogenation processes. The use of renewable resources to prepare catalysts, such as nitrogen-doped carbon materials, makes these methods sustainable and environmentally friendly .
Analyse Chemischer Reaktionen
Types of Reactions
1,2,3,4-Tetrahydroquinolin-4-ylmethanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form tetrahydroquinoline derivatives.
Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst is often used for reduction reactions.
Substitution: Nucleophiles such as alkoxides or amines can be used for substitution reactions.
Major Products
The major products formed from these reactions include various tetrahydroquinoline derivatives, aldehydes, carboxylic acids, and substituted tetrahydroquinolines.
Wissenschaftliche Forschungsanwendungen
1,2,3,4-Tetrahydroquinolin-4-ylmethanol has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Medicine: It is used in the development of drugs targeting neurodegenerative disorders and infectious diseases.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 1,2,3,4-Tetrahydroquinolin-4-ylmethanol involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of enzymes and receptors involved in various biological processes. For example, it may inhibit certain enzymes involved in the biosynthesis of neurotransmitters, thereby exerting neuroprotective effects .
Vergleich Mit ähnlichen Verbindungen
1,2,3,4-Tetrahydroquinolin-4-ylmethanol can be compared with other similar compounds, such as:
1,2,3,4-Tetrahydroisoquinoline: Both compounds share a similar tetrahydroquinoline ring system, but 1,2,3,4-Tetrahydroisoquinoline lacks the hydroxymethyl group.
2,3-Dihydro-4(1H)-quinolinone: This compound has a similar core structure but differs in the oxidation state and functional groups attached to the ring.
The uniqueness of this compound lies in its specific functional group (hydroxymethyl) and its diverse range of applications in various fields of research and industry.
Eigenschaften
CAS-Nummer |
67963-06-8 |
|---|---|
Molekularformel |
C13H18O2S |
Molekulargewicht |
238.35 g/mol |
IUPAC-Name |
1-cyclohexylsulfonyl-4-methylbenzene |
InChI |
InChI=1S/C13H18O2S/c1-11-7-9-13(10-8-11)16(14,15)12-5-3-2-4-6-12/h7-10,12H,2-6H2,1H3 |
InChI-Schlüssel |
IBSAIUWYTSMHMZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2CCCCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-[4-(2H-Tetrazol-5-yl)phenyl]ethan-1-one](/img/structure/B8766450.png)




acetic acid](/img/structure/B8766506.png)
![[2,4'-Bipyridin]-6-amine, 5'-chloro-2'-fluoro-N-[(3-fluorophenyl)methyl]-](/img/structure/B8766511.png)

![2,8-Dibromo-6,6,12,12-tetramethyl-6,12-dihydroindeno[1,2-b]fluorene](/img/structure/B8766521.png)



